2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHKDJAONOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.
Formation of Acetamide: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2,2,2-trifluoroethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include phenols or substituted amines.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibit significant anticancer properties. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against various human tumor cell lines. For instance, compounds derived from this structure showed promising growth inhibition rates, with mean GI50 values indicating effective cytotoxicity against cancer cells .
Mechanism of Action
The mechanism through which the compound exerts its anticancer effects is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Specific analogs have demonstrated the ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Organic Synthesis
Building Block for Fluorinated Compounds
The compound serves as an essential building block in the synthesis of fluorinated pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design. The introduction of bromine on the phenyl ring allows for further functionalization through nucleophilic substitution reactions, expanding the synthetic utility of the compound .
Deoxytrifluoromethylation Reactions
In organic synthesis, this compound has been utilized in deoxytrifluoromethylation reactions. This reaction is crucial for introducing trifluoromethyl groups into organic molecules, which can significantly alter their biological activity and pharmacokinetic properties. The compound has been tested alongside other reagents to optimize yields and selectivity in these transformations .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues based on substituent positions and functional groups:
Key Observations :
- Substituent Position : The placement of bromine on the phenyl ring (2- vs. 4-) affects electronic properties and steric interactions. For instance, 2-bromophenyl derivatives may exhibit altered binding affinities compared to para-substituted analogues .
- Fluorination: The trifluoroethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated alkyl chains (e.g., ethyl or phenethyl groups) .
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group increases logD (a measure of lipophilicity) compared to non-fluorinated analogues, improving membrane permeability .
- Solubility : Fluorinated compounds often exhibit lower aqueous solubility, which may necessitate formulation adjustments for biological testing .
Biological Activity
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a valuable intermediate in drug synthesis and agrochemical applications.
Chemical Structure and Properties
The chemical formula for this compound is CHBrFN. The compound features a bromobenzene moiety attached to an acetamide group with a trifluoroethyl substituent. This structure is crucial for its biological activity, as the functional groups can interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets through its functional groups. The bromine atom can engage in halogen bonding, while the trifluoroethyl group enhances membrane permeability. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The introduction of halogen atoms often enhances the antibacterial efficacy of organic compounds.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor due to its ability to bind selectively to active sites on target enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Pharmacological Effects : Similar compounds have been shown to influence neurotransmitter systems, indicating that this compound may also affect pathways related to mood regulation and cognitive function .
Case Studies
- Pharmacokinetics : In studies involving animal models, compounds structurally similar to this compound demonstrated favorable pharmacokinetic profiles with moderate bioavailability and low clearance rates. This suggests potential for sustained therapeutic effects when administered .
- Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, the introduction of specific functional groups can alter this significantly. Continuous monitoring of side effects is essential during drug development phases .
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 307.1 g/mol | Varies (e.g., 280-350 g/mol) |
| Lipophilicity | High (due to trifluoroethyl group) | Moderate to High |
| Antimicrobial Activity | Potentially Active | Varies (some show strong activity) |
| Enzyme Inhibition | Possible | Confirmed in several studies |
| Toxicity | Low (preliminary data) | Varies significantly |
Applications in Research
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can lead to the development of new drugs targeting specific diseases or conditions. Additionally, research into its role as a building block for more complex molecules continues to expand its applicability in material science and biochemistry.
Q & A
Basic: What are the key parameters to optimize the synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide?
Methodological Answer:
Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but must avoid decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalysts : Bases like triethylamine or Cs₂CO₃ facilitate amide bond formation via deprotonation .
- Reaction Time : Prolonged reaction times (12–24 hours) ensure completion but risk side reactions .
Example: Reaction of 2-bromophenethylamine with trifluoroacetic anhydride (TFAA) in DMF at 80°C for 15 hours yields >70% product .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., trifluoroethyl CF₃ at ~120 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 296.08) .
- HPLC/GC : Quantifies purity (>99% for pharmacological assays) .
Advanced: How does the trifluoroethyl group influence the compound's reactivity in nucleophilic reactions?
Methodological Answer:
The -CF₃ group exerts strong electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but reduces stability in protic solvents. Strategies:
- Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
- Adjust pH to deprotonate nucleophiles without hydrolyzing the amide bond .
Advanced: How to resolve contradictions in reported purity thresholds (e.g., 98% vs. 99%) for pharmacological applications?
Methodological Answer:
- Analytical Rigor : Compare HPLC conditions (e.g., column type, gradient) that may affect purity readings .
- Biological Impact : Conduct dose-response assays to determine if 1% impurity alters IC₅₀ values significantly .
- Reproductive Studies : Replicate synthesis and purity analysis across independent labs to validate thresholds .
Basic: What are common synthetic routes for this compound?
Methodological Answer:
- Route 1 : Amidation of 2-bromophenethylamine with TFAA in DMF (72.9% yield) .
- Route 2 : Coupling bromophenylacetic acid with 2,2,2-trifluoroethylamine using carbodiimide catalysts (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .
Advanced: Design considerations for biological assays evaluating this compound's efficacy?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., DDR1 inhibition in fibrosis models ).
- Assay Conditions : Use low-DMSO concentrations (<0.1%) to avoid solvent interference .
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls .
Advanced: How do structural modifications (e.g., bromophenyl position) affect bioactivity?
Methodological Answer:
- Ortho vs. Para Bromine : Ortho-substitution (2-bromophenyl) increases steric hindrance, reducing binding affinity to planar targets compared to para-substituted analogs .
- Bioactivity Data : Analog 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide shows 10-fold higher antimicrobial activity than para-substituted versions .
Basic: Recommended storage conditions to preserve compound stability?
Methodological Answer:
- Short-term : -20°C in airtight containers with desiccants (1-month stability) .
- Long-term : -80°C under argon to prevent hydrolysis of the amide bond .
- Solubility : Pre-dissolve in DMSO (10 mM stock) to avoid freeze-thaw cycles .
Advanced: Mechanistic insights into its interaction with biological targets?
Methodological Answer:
- Binding Studies : Surface plasmon resonance (SPR) reveals sub-µM affinity for DDR1 kinase, a fibrosis target .
- Molecular Docking : Trifluoroethyl group forms hydrophobic interactions with kinase ATP-binding pockets .
- Mutagenesis : Replace key residues (e.g., Lys45 in DDR1) to validate binding specificity .
Advanced: Strategies to scale up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Reactors : Continuous flow systems improve heat/mass transfer, reducing side products .
- Catalytic Optimization : Immobilized catalysts (e.g., polymer-supported EDC) enhance recyclability .
- In-line Analytics : Real-time HPLC monitoring adjusts parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
